2-Methyl-1-phenyl-2-propanol 2-Methyl-1-phenyl-2-propanol 2-Methyl-1-phenyl-2-propanol, also known as 1, 1-dimethyl-2-phenyl-ethanol or benzyl dimethyl carbinol, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-Methyl-1-phenyl-2-propanol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2-methyl-1-phenyl-2-propanol is primarily located in the cytoplasm. 2-Methyl-1-phenyl-2-propanol is a bitter, clean, and cortex tasting compound that can be found in cocoa and cocoa products. This makes 2-methyl-1-phenyl-2-propanol a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 100-86-7
VCID: VC21036001
InChI: InChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
SMILES: CC(C)(CC1=CC=CC=C1)O
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

2-Methyl-1-phenyl-2-propanol

CAS No.: 100-86-7

Cat. No.: VC21036001

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-phenyl-2-propanol - 100-86-7

Specification

Description 2-Methyl-1-phenyl-2-propanol, also known as 1, 1-dimethyl-2-phenyl-ethanol or benzyl dimethyl carbinol, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-Methyl-1-phenyl-2-propanol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2-methyl-1-phenyl-2-propanol is primarily located in the cytoplasm. 2-Methyl-1-phenyl-2-propanol is a bitter, clean, and cortex tasting compound that can be found in cocoa and cocoa products. This makes 2-methyl-1-phenyl-2-propanol a potential biomarker for the consumption of this food product.
CAS No. 100-86-7
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name 2-methyl-1-phenylpropan-2-ol
Standard InChI InChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Standard InChI Key RIWRBSMFKVOJMN-UHFFFAOYSA-N
SMILES CC(C)(CC1=CC=CC=C1)O
Canonical SMILES CC(C)(CC1=CC=CC=C1)O
Boiling Point 215.0 °C
Melting Point 24.0 °C
Mp 24 °
24°C

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